N(alpha)-(2 4-Dinitro-5-fluorophenyl)-
Overview
Description
N(alpha)-(2 4-Dinitro-5-fluorophenyl)- is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
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Biological Activity
N(alpha)-(2,4-Dinitro-5-fluorophenyl)- is a compound of significant interest in pharmacology and toxicology due to its biological activities and implications in various fields. This article explores the compound's biological activity, including its mechanisms, effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₃FN₄O₅
- Molecular Weight : 300.243 g/mol
- Density : 1.469 g/cm³
- Melting Point : 173-177°C
- Boiling Point : 537.5°C at 760 mmHg
- Flash Point : 278.9°C
N(alpha)-(2,4-Dinitro-5-fluorophenyl)- has been studied for its interactions with biological systems, particularly as a chiral derivatizing agent in amino acid analysis. It is known to exhibit high enantioselectivity, which is critical in determining the stereochemistry of amino acids in biological samples .
Enantioselectivity and Biological Interactions
The compound has been utilized in various assays to assess its biological effects:
- Chiral Derivatization : As a reagent, it facilitates the separation of enantiomers in chromatographic techniques, enhancing the understanding of how different isomers may exhibit varied biological activities .
- Toxicological Studies : Reports indicate that derivatives of this compound have been implicated in cases of poisoning and abuse, notably in synthetic cathinones where compounds with similar structures have been linked to severe adverse effects and fatalities .
Case Study 1: Toxicological Implications
In a notable case reported by Hasegawa et al. (2014), a woman suffered fatal poisoning after ingesting a synthetic drug containing N(alpha)-(2,4-dinitro-5-fluorophenyl)- derivatives. The study highlighted the compound's potential for misuse and its severe physiological effects when consumed .
Case Study 2: Pharmaceutical Applications
Research has demonstrated that compounds similar to N(alpha)-(2,4-dinitro-5-fluorophenyl)- can restore antibiotic production in certain bacterial strains. For instance, studies involving Streptomyces griseus mutants showed that treatment with such compounds led to the restoration of landomycin E biosynthesis . This suggests potential applications in enhancing antibiotic production through chemical intervention.
Research Findings
A summary of research findings related to N(alpha)-(2,4-Dinitro-5-fluorophenyl)- is presented in the table below:
Study | Focus | Findings |
---|---|---|
Hasegawa et al. (2014) | Toxicity | Identified fatal poisoning linked to synthetic drugs containing similar compounds. |
Loganathan et al. (2022) | Synthetic Cathinones | Developed methods for detecting N(alpha)-(2,4-dinitro-5-fluorophenyl)- derivatives in biological samples. |
Majchrzak et al. (2018) | Pharmacology | Reported on the effects of N-alpha-(2,4-dinitro-5-fluorophenyl)- derivatives on antibiotic biosynthesis in bacterial strains. |
Properties
IUPAC Name |
2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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